![molecular formula C19H15N3O3S B2419116 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 872630-17-6](/img/structure/B2419116.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Overview

Description

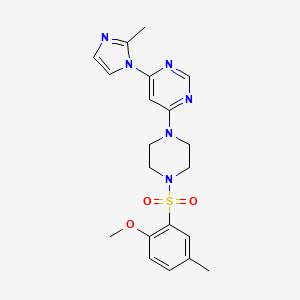

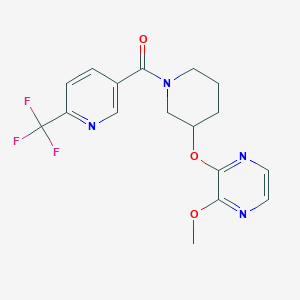

The compound contains an imidazo[2,1-b]thiazole moiety, which is a bicyclic system consisting of an imidazole ring fused with a thiazole ring . This moiety is attached to a phenyl group, which is further connected to a benzo[d][1,3]dioxole-5-carboxamide group. Compounds containing the imidazo[2,1-b]thiazole moiety have been studied for their potential biological activities .

Synthesis Analysis

While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized via cyclization reactions or through the reaction of appropriate precursors .Molecular Structure Analysis

The compound has several heterocyclic rings, including an imidazole ring and a thiazole ring, which are fused together to form the imidazo[2,1-b]thiazole moiety . It also contains a benzo[d][1,3]dioxole ring, which is a type of aromatic ether.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazo[2,1-b]thiazole moiety and the carboxamide group. The nitrogen atoms in the imidazole ring and the sulfur atom in the thiazole ring could potentially act as nucleophiles in reactions .Scientific Research Applications

Antitubercular Drug Development

This compound has been investigated as a potential backup to the antitubercular drug pretomanid (PA-824). The nitroimidazothiazoles, a class of compounds to which this molecule belongs, were prepared in high yield from 2-bromo-4-nitroimidazole .

Treatment of Neglected Tropical Diseases

The compound has shown interesting activity against Chagas disease, a neglected tropical disease. This activity was found to be superior to that of the nitroimidazooxazoles .

Inhibitory Activity Against Leishmania Infantum

The compound has been studied for its inhibitory activity against Leishmania infantum, the causative agent of infantile visceral leishmaniasis (kala-azar), a fatal disease if left untreated .

Pharmacophoric Pattern Identification

There has been an attempt to identify a common pharmacophoric pattern for Leishmania infantum inhibitory activity of this compound. This could be useful to develop a better derivative of the compound having augmented activity against Leishmania infantum .

PI3K Inhibitor for Cancer Therapy

A screening effort aimed at the identification of PI3Kgamma inhibitors for the treatment of inflammatory diseases led to the discovery of the novel 2,3-dihydroimidazo [1,2-c]quinazoline class of PI3K inhibitors. A subsequent lead optimization program targeting cancer therapy focused on inhibition of PI3Kalpha and PI3Kbeta .

Potential Anticancer Applications

The formation of protonated salts of dihydroimidazo [2,1- b ] [1,3]- thiazoles, a class of compounds to which this molecule belongs, was observed. This could potentially have anticancer applications .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazoles, have been identified as antagonists for g-protein-coupled gpr18 and gpr55 receptors . These receptors play a crucial role in various physiological processes, including immune response and pain perception.

Mode of Action

It’s known that 6-arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6н)-ones, a related compound, reacts with n-alkylazomethine ylides by a [2+3] cycloaddition mechanism . This reaction results in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6Н)-ones .

Biochemical Pathways

Compounds with similar structures have shown a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . They also exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .

Result of Action

Compounds with similar structures have shown potential in suppressing the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

Future Directions

properties

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-18(13-4-5-16-17(9-13)25-11-24-16)20-14-3-1-2-12(8-14)15-10-22-6-7-26-19(22)21-15/h1-5,8-10H,6-7,11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIMTKNOOWYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329961 | |

| Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

872630-17-6 | |

| Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2419034.png)

![Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2419035.png)

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419044.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419048.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2419055.png)

![Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate](/img/structure/B2419056.png)